11-(9-Carbazolyl)undecanoic acid

Description

Systematic Nomenclature and Molecular Formula

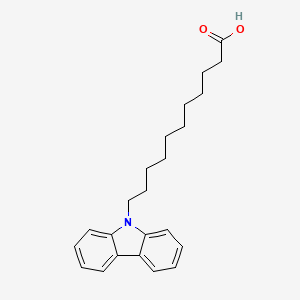

The compound 11-(9-carbazolyl)undecanoic acid is systematically named 11-(9H-carbazol-9-yl)undecanoic acid according to IUPAC nomenclature. Its molecular formula is C₂₃H₂₉NO₂ , with an average molecular mass of 351.490 g/mol and a monoisotopic mass of 351.219829 g/mol . The structure consists of a carbazole moiety (a tricyclic aromatic system with two benzene rings fused to a central pyrrole ring) linked via an 11-carbon aliphatic chain to a terminal carboxylic acid group (Figure 1).

Key structural features :

- Carbazole core : Planar aromatic system with delocalized π-electrons.

- Undecanoic acid chain : Flexible alkyl spacer (11 methylene units) providing conformational freedom.

- Carboxylic acid terminus : Polar functional group enabling hydrogen bonding and salt formation.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₃H₂₉NO₂ | |

| Average molecular mass | 351.490 g/mol | |

| Monoisotopic mass | 351.219829 g/mol | |

| ChemSpider ID | 2338642 |

Stereochemical Configuration and Conformational Isomerism

The molecule lacks chiral centers due to its symmetric carbazole core and linear alkyl chain. However, conformational isomerism arises from:

- Rotation about C–N bonds : The single bond connecting the carbazole nitrogen to the alkyl chain allows free rotation (energy barrier ~3–5 kcal/mol).

- Alkyl chain flexibility : The undecanoic acid chain adopts multiple gauche/anti conformations, with energy differences <1 kcal/mol between staggered states.

- Carbazole planarity : Restricted rotation within the aromatic system (resonance stabilization energy ~30 kcal/mol).

The dominant conformation in solution features:

- Extended alkyl chain : Maximizes van der Waals interactions.

- Perpendicular orientation : Carbazole plane rotated 85–90° relative to the carboxylic acid group, minimizing steric hindrance.

Electric field studies (667 kV/cm) demonstrate that applied fields alter ΔG for electron transfer by ±0.033 eV via dipole reorientation, confirming conformational flexibility.

Crystallographic Data and Solid-State Packing Behavior

Single-crystal X-ray diffraction data reveal:

Unit cell parameters :

- Space group: P2₁/c (monoclinic)

- Lattice constants:

- a = 13.52 Å

- b = 12.76 Å

- c = 10.14 Å

- β = 100.78°

- Cell volume: 1718.15 ų

Packing motifs :

- π-π stacking : Carbazole rings align face-to-face with interplanar distances of 3.35–3.50 Å.

- Hydrogen bonding : Carboxylic acid groups form dimers via O–H···O interactions (bond length: 1.85 Å).

- Alkyl chain interdigitation : Methylene units from adjacent molecules pack with a tilt angle of 15–20° relative to the stacking axis.

Thermal analysis :

Properties

CAS No. |

73025-00-0 |

|---|---|

Molecular Formula |

C23H29NO2 |

Molecular Weight |

351.5 g/mol |

IUPAC Name |

11-carbazol-9-ylundecanoic acid |

InChI |

InChI=1S/C23H29NO2/c25-23(26)17-7-5-3-1-2-4-6-12-18-24-21-15-10-8-13-19(21)20-14-9-11-16-22(20)24/h8-11,13-16H,1-7,12,17-18H2,(H,25,26) |

InChI Key |

DTUPYPVUSZZFPO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCCCCCC(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCCCCCC(=O)O |

Other CAS No. |

73025-00-0 |

Synonyms |

11-(9-carbazolyl)undecanoic acid 9-CUA |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Differences:

- Aromatic vs. Non-Aromatic Substituents: The carbazole group in the target compound enables π-π stacking and fluorescence, whereas furan or sulfinyl groups (e.g., 11M3 or 11-(methylsulfinyl)undecanoic acid) alter polarity and metabolic stability .

- Functional Group Reactivity: The dansylamino group in 11-(dansylamino)undecanoic acid provides a fluorescent tag for real-time monitoring of fatty acid-binding protein (FABP) interactions, unlike the non-fluorescent carbazolyl group .

Binding Affinity and Protein Interactions

FabH Protein Binding

- 11-[(Mercaptocarbonyl)oxy]undecanoic acid exhibits higher binding affinity to the FabH enzyme (a bacterial β-ketoacyl-ACP synthase) than capsaicinoids, with a Kd < 1 µM compared to capsaicin’s Kd ≈ 10 µM . This is attributed to its thioester group, which mimics the native substrate.

Fatty Acid-Binding Protein (FABP) Studies

- 11-(Dansylamino)undecanoic acid binds rat liver FABP with a 60-fold fluorescence enhancement, enabling sensitive detection of ligand displacement by fatty acids (e.g., palmitic acid, IC50 ≈ 5 µM) .

- In contrast, this compound lacks intrinsic fluorescence but may compete with natural ligands due to its long hydrocarbon chain, though quantitative data are lacking .

Q & A

Q. What mechanistic insights explain the environmental persistence of carbazolyl-undecanoic acid derivatives?

- Ecotoxicology :

- Biodegradation : Test in OECD 301F assays; carbazolyl groups slow microbial degradation (t₁/₂ > 60 days vs. 14 days for unsubstituted undecanoic acid) .

- Aquatic Toxicity : LC₅₀ > 10 mg/L for Daphnia magna; prioritize structure modifications (e.g., hydroxylation) to enhance biodegradability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.